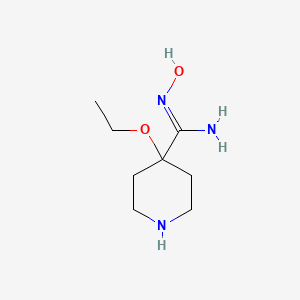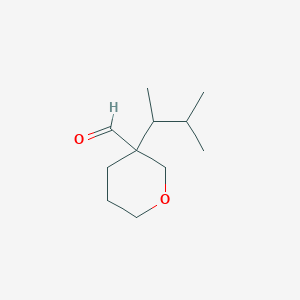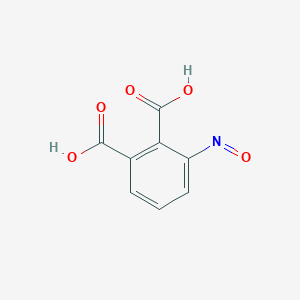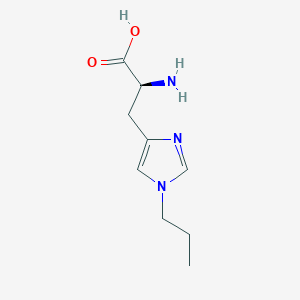
(s)-2-Amino-3-(1-propyl-1h-imidazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-amino-3-(1-propyl-1h-imidazol-4-yl)propanoicacid is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-amino-3-(1-propyl-1h-imidazol-4-yl)propanoicacid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides under basic conditions.
Amino Acid Backbone Formation: The amino acid backbone can be constructed through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of (s)-2-amino-3-(1-propyl-1h-imidazol-4-yl)propanoicacid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amino group, potentially leading to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the amino acid backbone are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Synthesis: It can serve as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Protein Interaction Studies: It can be used to study interactions between proteins and small molecules.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting diseases involving imidazole-containing biomolecules.
Therapeutic Agents: It may be explored as a therapeutic agent for various medical conditions.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (s)-2-amino-3-(1-propyl-1h-imidazol-4-yl)propanoicacid involves its interaction with molecular targets such as enzymes, receptors, or proteins. The imidazole ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that modulate the activity of the target molecules. The amino acid backbone may facilitate the compound’s transport and localization within biological systems.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological roles.
Imidazole-4-acetic acid: A compound with an imidazole ring and a carboxylic acid group, used in various biochemical studies.
Uniqueness
(s)-2-amino-3-(1-propyl-1h-imidazol-4-yl)propanoicacid is unique due to the presence of the propyl group on the imidazole ring, which may confer distinct chemical and biological properties compared to other imidazole-containing compounds.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-propylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-12-5-7(11-6-12)4-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
ROSMBSOKFVZTHV-QMMMGPOBSA-N |
Isomeric SMILES |
CCCN1C=C(N=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCN1C=C(N=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


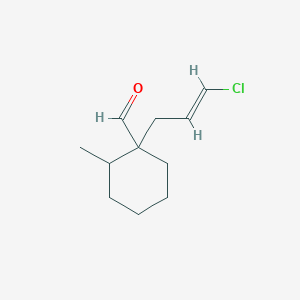
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13284889.png)
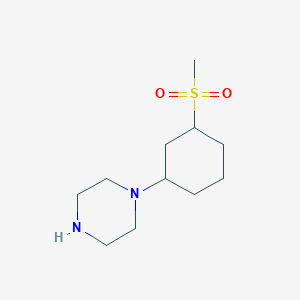
![N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13284901.png)
![(Butan-2-yl)[(3-chloro-2-fluorophenyl)methyl]amine](/img/structure/B13284908.png)
![1-[(Pyridin-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13284912.png)

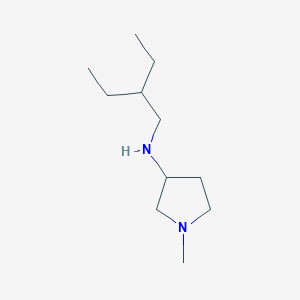
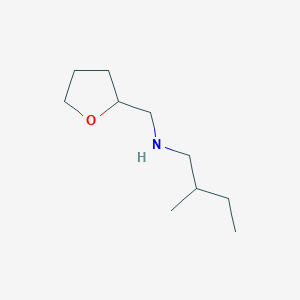
![2-Methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13284939.png)
